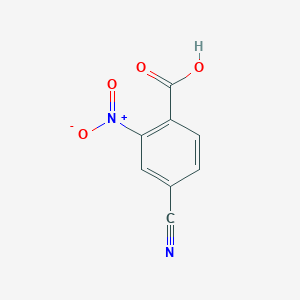

4-氰基-2-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyano-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H4N2O4 . It is a derivative of benzoic acid, which is a pale yellow solid .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The synthesis of nitrobenzoic acid involves nitration of aromatic compounds such as benzene .Molecular Structure Analysis

The molecular structure of 4-Cyano-2-nitrobenzoic acid can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Physical And Chemical Properties Analysis

4-Cyano-2-nitrobenzoic acid has a molecular weight of 192.128 . It has a density of 1.6±0.1 g/cm3, and a boiling point of 389.5±37.0 °C at 760 mmHg .科学研究应用

蛋白质修饰

4-氰基-2-硝基苯甲酸类似于 2-硝基-5-硫氰酸苯甲酸,在蛋白质修饰中具有潜在的应用。这种化学物质可用于将蛋白质中的硫醇基团转化为 S-氰基衍生物,这在蛋白质研究和生物化学中具有重要意义 (Price, 1976)。

巯基基团的测定

另一个应用在于测定生物材料中的巯基基团。5,5′-二硫代双(2-硝基苯甲酸) 等化合物已被合成并有效地用于识别各种组织和生物物质中的巯基基团 (Ellman, 1959)。

杂环合成中的构建模块

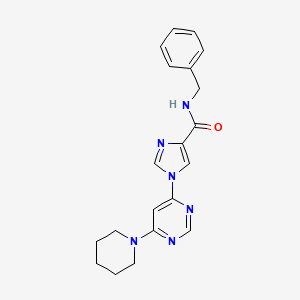

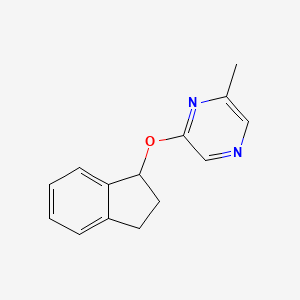

4-氰基-2-硝基苯甲酸在面向杂环的合成 (HOS) 中用作多反应性构建模块。它已被用于制备各种含氮杂环,在复杂有机化合物的合成以及潜在的药物发现中发挥着关键作用 (Křupková 等人,2013)。

溶解度研究

在化学溶解度领域,已经进行了研究以了解各种硝基苯甲酸(包括 4-氰基-2-硝基苯甲酸)向不同溶剂中的溶质转移。此类研究对于工业应用和化学加工至关重要 (Hart 等人,2015)。

吸附研究

已经研究了 4-硝基苯甲酸及其相关化合物在金属表面(例如银)上的吸附特性。这些研究有助于我们了解表面的分子相互作用,这在材料科学和纳米技术领域至关重要 (Han 等人,1998)。

对映选择性转移氢化

在有机合成领域,4-氰基-3-硝基苯甲酸已用于对映选择性转移氢化过程中。这些过程对于合成具有特定手性性质的各种有机化合物至关重要,这对于制药应用至关重要 (Zhang 等人,2010)。

发光镧系离子基配位聚合物

硝基苯甲酸衍生物(包括 4-氰基-2-硝基苯甲酸)用于合成发光镧系离子基配位聚合物。此类材料在发光器件和传感器中具有潜在的应用 (de Bettencourt-Dias & Viswanathan, 2006)。

作用机制

The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid . The inductive effect is an experimentally observed effect of the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond .

安全和危害

The safety precautions for handling 4-Cyano-2-nitrobenzoic acid include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping it in a dry, cool and well-ventilated place .

属性

IUPAC Name |

4-cyano-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPBXHDZDUBSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)

![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)

![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)

![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2617055.png)

![N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B2617059.png)